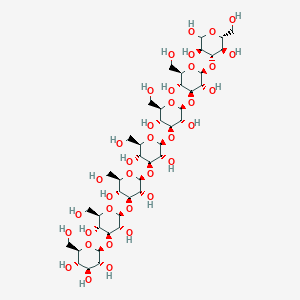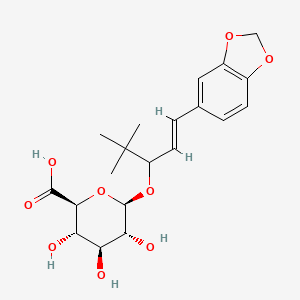
Laminariheptaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laminariheptaose is an oligosaccharide with the molecular formula C42H72O36 . It has a molecular weight of 1153.0 g/mol . The IUPAC name for Laminariheptaose is (2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol .
Synthesis Analysis
The synthesis of cyclic β-glucan using Laminarinase 16A Glycosynthase Mutant from the Basidiomycete Phanerochaete chrysosporium has been reported . The study showed that when Laminarinase 16A E115S was allowed to react with α-laminariheptaosyl fluoride (αL7F), the major product was a cyclic β-1,3-heptaglucan .Molecular Structure Analysis
The molecular structure of Laminariheptaose is complex, with multiple glycosidic linkages . The molecule is not completely planar and torsion angles at the glycosidic linkages fluctuate between two energy minima .Chemical Reactions Analysis
Laminariheptaose is non-reactive under normal conditions of use, storage, and transport . It has been used as a substrate for the enzyme endo-1,3-β-glucanase .Physical And Chemical Properties Analysis
Laminariheptaose is a powder with a molecular weight of 1153.0 g/mol . It is stable for more than 10 years under recommended storage conditions .Applications De Recherche Scientifique
Synthesis of Cyclic Beta-Glucan
A study by Vasur et al. (2010) demonstrated that glycosynthases can precisely create specific oligosaccharides. They found that laminariheptaose can bind in a unique way to a specific enzyme, leading to the production of cyclic beta-1,3-heptaglucan, which has potential applications in various fields including biotechnology and pharmaceuticals (Vasur et al., 2010).
Influence on the Immune System
Bland et al. (2004) explored the impact of oligosaccharides, including laminariheptaose, on the human immune system. They found that laminariheptaose could increase the production of reactive oxidizing species by up to 25%, indicating its potential as an immune system modulator (Bland et al., 2004).
Oxidative Stress Reduction
Cheng et al. (2011) studied the effects of laminarin polysaccharides on lung oxidative stress and lipid peroxidation in rats. Their results suggested that these polysaccharides, which include laminariheptaose, could significantly reduce oxidative stress, indicating their potential therapeutic use (Cheng et al., 2011).
Enzymatic Studies
Miyanishi et al. (2003) conducted studies on the action modes of an extracellular beta-1,3-glucanase on beta-1,3-glucooligosaccharides, including laminariheptaose. Their research provided insights into the substrate binding and catalytic efficiency of this enzyme, which is relevant for understanding the enzymatic processing of laminariheptaose (Miyanishi et al., 2003).
Antioxidant Effects in Porcine Oocytes
A study by Yao et al. (2018) showed that laminarin, which includes laminariheptaose, can improve the quality of aged porcine oocytes by reducing oxidative stress. This suggests potential applications in reproductive biology and veterinary science (Yao et al., 2018).
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)22(57)23(58)37(67-8)74-31-17(52)10(3-45)69-39(25(31)60)76-33-19(54)12(5-47)71-41(27(33)62)78-35-21(56)14(7-49)72-42(29(35)64)77-34-20(55)13(6-48)70-40(28(34)63)75-32-18(53)11(4-46)68-38(26(32)61)73-30-16(51)9(2-44)66-36(65)24(30)59/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36?,37+,38+,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUMGDGPRAORNS-NWAGTZSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](O[C@H]([C@@H]6O)O[C@H]7[C@@H]([C@H](OC([C@@H]7O)O)CO)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





